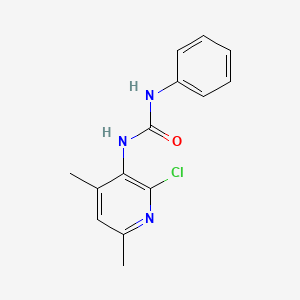

![molecular formula C19H19FN2O2 B5568159 1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone, also known as BFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFE is a small molecule that belongs to the class of piperazine derivatives and has a molecular weight of 393.44 g/mol.

Wissenschaftliche Forschungsanwendungen

Synthesis of NK(1) Receptor Antagonists

This compound has been utilized in the synthesis of NK(1) receptor antagonists, such as Aprepitant, which is an orally active medication used for preventing chemotherapy-induced nausea and vomiting. The synthesis involves a series of chemical reactions that include condensation, coupling, and asymmetric transformation, leading to the desired alpha-(fluorophenyl)morpholine derivative, which is crucial for the medication's effectiveness (Brands et al., 2003).

Antidopaminergic Activity Studies

Researchers have synthesized analogs of butyrophenone, including compounds containing the 1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone structure, to investigate their antidopaminergic activity. These compounds showed potential as dopamine antagonists with varying degrees of effectiveness in inhibiting dopamine-related behaviors in animal models, similar to the effects of haloperidol, a well-known antipsychotic drug (Cortizo et al., 1991).

HIV-1 Attachment Inhibition

Compounds derived from this compound have been identified as potent inhibitors of HIV-1 attachment. These inhibitors interfere with the interaction between the viral protein gp120 and the host cell receptor CD4, a critical step in the HIV infection process. The piperazine ring in these compounds is a key element, acting as a scaffold that enables the effective positioning of other functional groups to block the virus from attaching to host cells (Wang et al., 2009).

Development of Fluorescent Logic Gates

Research has led to the development of fluorescent logic gates utilizing compounds that contain the this compound structure. These compounds have been designed to function as sensors or switches that can change their fluorescence properties in response to various stimuli, such as pH changes, metal ions, and solvent polarity. Such applications are valuable in the fields of molecular electronics and bioimaging, where precise control and detection of molecular events are crucial (Gauci & Magri, 2022).

Electrochemical Synthesis Applications

The electrochemical synthesis of new derivatives using this compound as a starting material has been explored. These studies focus on the oxidative reactions of the compound in the presence of various nucleophiles, leading to the formation of novel phenylpiperazine derivatives. Electrochemical methods offer a greener alternative to traditional synthesis, reducing the use of harmful reagents and solvents (Nematollahi & Amani, 2011).

Eigenschaften

IUPAC Name |

1-[4-(4-benzoylpiperazin-1-yl)-3-fluorophenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-14(23)16-7-8-18(17(20)13-16)21-9-11-22(12-10-21)19(24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVYTCWZDBSIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)

![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)